4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide is a chemical compound with the molecular formula C12H15NO3 It is known for its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a butenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide typically involves the reaction of 4-methoxybenzylamine with 4-hydroxybut-2-enamide under specific conditions. One common method includes refluxing the reactants in a solvent such as dichloromethane or ethanol, often in the presence of a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the butenamide moiety can be reduced to form a saturated amide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-N-[(4-methoxyphenyl)methyl]but-2-enamide.
Reduction: Formation of 4-hydroxy-N-[(4-methoxyphenyl)methyl]butanamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-(4-methoxyphenyl)benzamide
- 4-hydroxy-N-(2-methoxyphenyl)benzamide
- 4-hydroxy-N-(4-methylphenyl)benzamide
Uniqueness
4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide is unique due to its specific structural features, such as the combination of a hydroxy group, a methoxyphenyl group, and a butenamide moiety.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide |
InChI |
InChI=1S/C12H15NO3/c1-16-11-6-4-10(5-7-11)9-13-12(15)3-2-8-14/h2-7,14H,8-9H2,1H3,(H,13,15) |
InChI Key |
NMMKAWAOTFBYGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.